
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate is a chemical compound with the molecular formula C₉H₁₂NNaO₃S It is known for its unique structure, which includes a sulphonate group attached to a methanesulphonate moiety, and an amino group substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2,5-dimethylphenyl)amino)methanesulphonate typically involves the reaction of 2,5-dimethylaniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then neutralized with sodium hydroxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the compound. The final product is often purified through recrystallization or other separation techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonate group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Sodium ((2,5-dimethylphenyl)amino)methanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulphonate group can form strong ionic interactions, while the amino group can participate in hydrogen bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium ((2,4-dimethylphenyl)amino)methanesulphonate
- Sodium ((3,5-dimethylphenyl)amino)methanesulphonate
- Sodium ((2,6-dimethylphenyl)amino)methanesulphonate
Uniqueness
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.
Properties
CAS No. |
81730-11-2 |
|---|---|
Molecular Formula |
C9H12NNaO3S |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
sodium;(2,5-dimethylanilino)methanesulfonate |
InChI |
InChI=1S/C9H13NO3S.Na/c1-7-3-4-8(2)9(5-7)10-6-14(11,12)13;/h3-5,10H,6H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
DJHOVNIYZXIWGM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


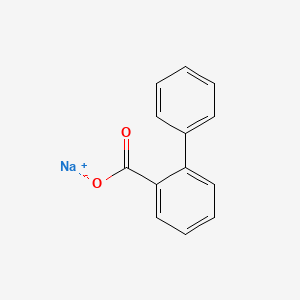
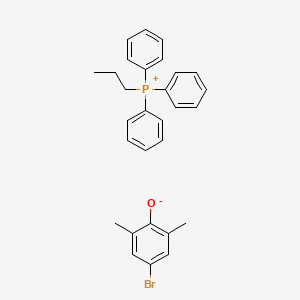
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)

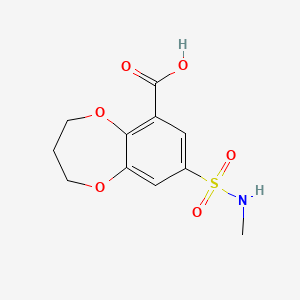
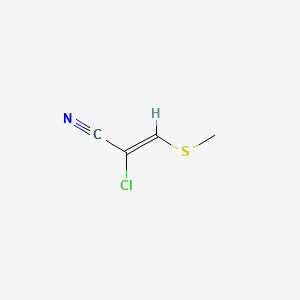
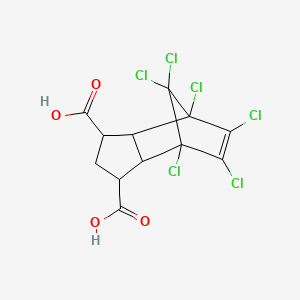
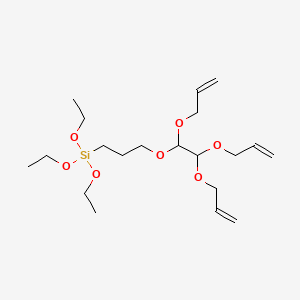
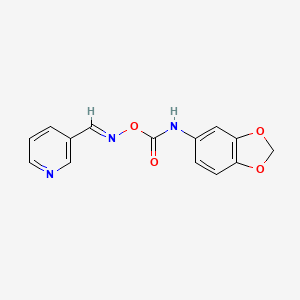
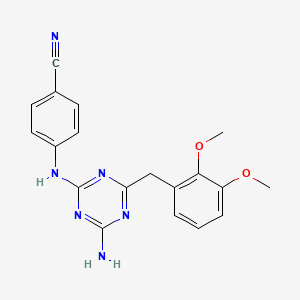
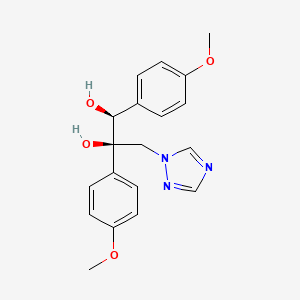

![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)
